5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid
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Overview
Description
5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. It is used in various scientific research applications due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Related compounds such as 3-methylpyrazole-5-carboxylic acid have been found to inhibit d-amino acid oxidase (dao) . DAO is an enzyme involved in the metabolism of D-amino acids, including D-serine, which is a co-agonist of the NMDA receptor and has a role in neurotransmission .
Mode of Action
Based on the related compound’s action, it may interact with its target enzyme (like dao) and inhibit its function . This inhibition could lead to changes in the metabolic pathways of D-amino acids .
Biochemical Pathways
If it acts similarly to the related compound, it could affect the metabolism of d-amino acids, specifically d-serine . This could potentially impact neurotransmission, given D-serine’s role as a co-agonist of the NMDA receptor .
Result of Action
If it acts similarly to the related compound, it could potentially protect cells from oxidative stress induced by d-serine by inhibiting dao .
Biochemical Analysis
Biochemical Properties
It is known that pyrazoles, the class of compounds to which it belongs, can undergo proton exchange in an intermolecular process .
Temporal Effects in Laboratory Settings
It is known that pyrazoles can undergo decomposition at temperatures ranging from 20 °C up to 500 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a suitable hydrazine derivative . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 1-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its role as a D-amino acid oxidase inhibitor.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in the synthesis of various pharmaceuticals.
1-Boc-pyrazole-4-boronic acid pinacol ester: Employed in Suzuki coupling reactions.
Uniqueness: 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
5-methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)7(3)12-8(4)9(5-11-12)10(13)14/h5-7H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANKQPFRINQWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1872341-39-3 |
Source
|
Record name | (1,2-dimethylpropyl)-5-methyl-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.283.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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